Methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-ALA-ALA-ALA-ALA-OME typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first alanine residue to a solid resin. Subsequent alanine residues are added sequentially using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The acetyl group is introduced at the N-terminus using acetic anhydride, and the methyl ester is formed at the C-terminus using methanol and hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for AC-ALA-ALA-ALA-ALA-OME are not widely documented, the general principles of large-scale peptide synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using automated peptide synthesizers, and employing high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
AC-ALA-ALA-ALA-ALA-OME primarily undergoes hydrolysis reactions. Elastase, a serine protease, cleaves the methyl ester bond more rapidly than amide bonds, making it a useful substrate for studying esterolytic activity .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using elastase in aqueous buffer solutions at physiological pH and temperature.
Acetylation: Acetic anhydride in the presence of a base such as pyridine.
Esterification: Methanol and hydrochloric acid for forming the methyl ester.
Major Products
The primary product of enzymatic hydrolysis by elastase is the free acid form of the peptide, Acetyl-Alanine-Alanine-Alanine-Alanine .
Scientific Research Applications
AC-ALA-ALA-ALA-ALA-OME is widely used in scientific research for:
Enzyme Activity Studies: As a substrate for elastase, it helps in understanding the enzyme’s specificity and kinetics
Peptide Interaction Studies: Used to study peptide aggregation and self-assembly, which are relevant in understanding amyloid diseases.
Drug Development:
Mechanism of Action
The primary mechanism of action for AC-ALA-ALA-ALA-ALA-OME involves its interaction with elastase. Elastase recognizes and binds to the peptide, cleaving the ester bond at the C-terminus. This reaction is facilitated by the enzyme’s active site, which accommodates the peptide substrate and catalyzes the hydrolysis reaction .
Comparison with Similar Compounds
Similar Compounds
Acetyl-Alanine-Alanine-Alanine-Methyl Ester (AC-ALA-ALA-ALA-OME): Similar structure but with one less alanine residue.
Acetyl-Alanine-Alanine-Methyl Ester (AC-ALA-ALA-OME): Even shorter peptide chain.
Acetyl-Alanine-Alanine-Alanine-Alanine-Amide (AC-ALA-ALA-ALA-ALA-NH2): Similar peptide but with an amide group instead of a methyl ester
Uniqueness
AC-ALA-ALA-ALA-ALA-OME is unique due to its specific sequence of four alanine residues and the presence of both an acetyl group and a methyl ester. This structure makes it particularly suitable for studying the esterolytic activity of elastase, providing insights into enzyme-substrate interactions .
Properties
IUPAC Name |
methyl 2-[2-[2-(2-acetamidopropanoylamino)propanoylamino]propanoylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O6/c1-7(16-11(5)20)12(21)17-8(2)13(22)18-9(3)14(23)19-10(4)15(24)25-6/h7-10H,1-6H3,(H,16,20)(H,17,21)(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFDVLZJGHFRKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)OC)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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